Scientific Field: Biochemistry and Molecular Biology
Application Summary: ACBT is a key building block for the synthesis of luciferins, substrates of natural and engineered firefly luciferases that are widely used for bioluminescence imaging (BLI).
Methods of Application: For BLI applications, luciferins are often generated in vivo from ACBT, which are easier to modify and handle due to their higher stability, cell permeability, and reactivity than the full luciferin scaffolds.
Results or Outcomes: The use of ACBT in the synthesis of luciferins has enabled more efficient and effective bioluminescent imaging, contributing to advancements in various fields of biological research.
Scientific Field: Biochemistry and Chemical Biology
Application Summary: ACBT is used as a handle for bioorthogonal ligations.
Methods of Application: This selective and bioorthogonal reactivity of ACBT has been exploited in the development of the CBT ligation as a useful and fast bioorthogonal reaction for site-specific labelling or immobilisation of proteins, either at an N-terminal cysteine residue or at a 1,2-aminothiol group incorporated into a non-natural amino acid.
Results or Outcomes: The use of ACBT in bioorthogonal ligations has enabled more precise and efficient protein labelling and immobilisation, contributing to advancements in protein research and bioengineering.
6-Amino-2-cyanobenzothiazole is an organic compound characterized by the presence of an amino group and a cyano group on a benzothiazole ring system. Its chemical structure can be represented as follows:
This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly as a precursor in the synthesis of various bioactive molecules.
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that 6-amino-2-cyanobenzothiazole exhibits significant biological activity, particularly in the field of bioluminescence. It serves as a precursor to D-luciferin, which is essential for bioluminescent reactions in organisms like fireflies. Furthermore, studies have shown that derivatives of this compound may possess anticancer properties and can be utilized in imaging techniques due to their luminescent properties .
Several methods have been developed for the synthesis of 6-amino-2-cyanobenzothiazole:
6-Amino-2-cyanobenzothiazole has diverse applications:
Interaction studies involving 6-amino-2-cyanobenzothiazole focus on its reactivity with biological molecules such as proteins and nucleic acids. The compound can engage in bioorthogonal reactions with thiols, enabling site-specific labeling of proteins. This property is particularly valuable for tracking biomolecular processes in living systems .
Several compounds share structural features with 6-amino-2-cyanobenzothiazole, including:
The uniqueness of 6-amino-2-cyanobenzothiazole lies in its dual functionality as both a reactive intermediate and a biological probe, making it a versatile tool in chemical biology and medicinal chemistry.
Corrosive;Irritant